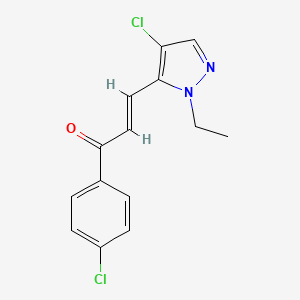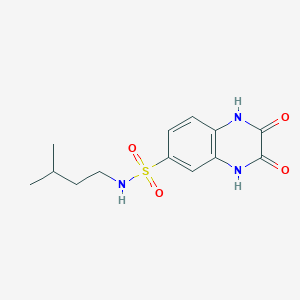
3-(4-chloro-1-ethyl-1H-pyrazol-5-yl)-1-(4-chlorophenyl)-2-propen-1-one
Descripción general
Descripción
3-(4-chloro-1-ethyl-1H-pyrazol-5-yl)-1-(4-chlorophenyl)-2-propen-1-one, also known as Clomazone, is a herbicide that is widely used in agriculture to control the growth of weeds. It belongs to the family of pyrazole herbicides and is known for its selective activity against certain types of weeds. Clomazone is widely used in many countries, including the United States, Brazil, and India.
Mecanismo De Acción
The mechanism of action of 3-(4-chloro-1-ethyl-1H-pyrazol-5-yl)-1-(4-chlorophenyl)-2-propen-1-one involves the inhibition of the biosynthesis of carotenoids in plants. Carotenoids are essential pigments that are involved in photosynthesis and other important physiological processes. By inhibiting their biosynthesis, 3-(4-chloro-1-ethyl-1H-pyrazol-5-yl)-1-(4-chlorophenyl)-2-propen-1-one disrupts the normal growth and development of plants, leading to their eventual death.
Biochemical and Physiological Effects:
3-(4-chloro-1-ethyl-1H-pyrazol-5-yl)-1-(4-chlorophenyl)-2-propen-1-one has been shown to have a number of biochemical and physiological effects on plants. These include the inhibition of photosynthesis, the disruption of cell membrane function, and the induction of oxidative stress. 3-(4-chloro-1-ethyl-1H-pyrazol-5-yl)-1-(4-chlorophenyl)-2-propen-1-one has also been shown to affect the expression of certain genes in plants, leading to changes in their metabolism and growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-chloro-1-ethyl-1H-pyrazol-5-yl)-1-(4-chlorophenyl)-2-propen-1-one is widely used in laboratory experiments to study the effects of herbicides on plants. Its selective activity against certain types of weeds makes it a useful tool for studying the mechanisms of herbicidal action. However, its relatively low solubility in water and other solvents can make it difficult to work with in some experiments. In addition, its potential impact on the environment and human health must be carefully considered when using it in laboratory settings.
Direcciones Futuras
There are many potential future directions for research on 3-(4-chloro-1-ethyl-1H-pyrazol-5-yl)-1-(4-chlorophenyl)-2-propen-1-one and other pyrazole herbicides. These include the development of new synthesis methods that are more efficient and environmentally friendly, the study of their impact on non-target organisms, and the investigation of their potential use in combination with other herbicides to increase their effectiveness. In addition, further research is needed to fully understand the biochemical and physiological effects of 3-(4-chloro-1-ethyl-1H-pyrazol-5-yl)-1-(4-chlorophenyl)-2-propen-1-one on plants, and to develop new strategies for controlling weeds that are resistant to existing herbicides.
Aplicaciones Científicas De Investigación
3-(4-chloro-1-ethyl-1H-pyrazol-5-yl)-1-(4-chlorophenyl)-2-propen-1-one has been extensively studied for its herbicidal activity and its impact on the environment. It has been shown to be effective against a wide range of weeds, including some of the most common and troublesome species. 3-(4-chloro-1-ethyl-1H-pyrazol-5-yl)-1-(4-chlorophenyl)-2-propen-1-one is also known for its low toxicity to mammals and its relatively short persistence in the environment.
Propiedades
IUPAC Name |
(E)-3-(4-chloro-2-ethylpyrazol-3-yl)-1-(4-chlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c1-2-18-13(12(16)9-17-18)7-8-14(19)10-3-5-11(15)6-4-10/h3-9H,2H2,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXSVQPQMVILDO-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)C=CC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)Cl)/C=C/C(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,6-dimethylphenyl)-2-(5-{4-[(2-fluorobenzyl)oxy]phenyl}-2H-tetrazol-2-yl)acetamide](/img/structure/B4849063.png)
![3-allyl-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4849076.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4849080.png)

![1-(4-hydroxyphenyl)-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4849096.png)
![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4849102.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4849108.png)
![4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4849123.png)

![propyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B4849134.png)

![N-allyl-3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4849150.png)
![2-(1-{[4-(2-hydroxyethyl)-1-piperazinyl]acetyl}-3-oxo-2-piperazinyl)-N-(3-methylphenyl)acetamide](/img/structure/B4849156.png)
